N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Kinase inhibitor CSF-1R FGFR

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide (CAS 1421506-74-2) is a synthetic heterocyclic small molecule combining a 5-methylisoxazole-3-carboxamide core with a furan-2-yl-imidazole ethyl tail. The 5-methylisoxazole-3-carboxamide motif is a privileged scaffold in kinase inhibitor design, particularly for CSF-1R (c-FMS) , while the furanyl-imidazole substructure is a recognized pharmacophore for FGFR binding, most notably in the covalent inhibitor FIIN-2.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 1421506-74-2
Cat. No. B2402007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide
CAS1421506-74-2
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CO3
InChIInChI=1S/C14H14N4O3/c1-9-7-10(18-21-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-20-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17)
InChIKeyLMIRIXBKZYWQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Advisory for N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide (CAS 1421506-74-2) – A Structurally Distinct Isoxazole Carboxamide


N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide (CAS 1421506-74-2) is a synthetic heterocyclic small molecule combining a 5-methylisoxazole-3-carboxamide core with a furan-2-yl-imidazole ethyl tail . The 5-methylisoxazole-3-carboxamide motif is a privileged scaffold in kinase inhibitor design, particularly for CSF-1R (c-FMS) [1][2], while the furanyl-imidazole substructure is a recognized pharmacophore for FGFR binding, most notably in the covalent inhibitor FIIN-2 . The combination of these two pharmacophoric elements in a single molecular entity places this compound at the intersection of two distinct kinase-targeting strategies, but its specific activity profile has not been disclosed in peer-reviewed literature or patent exemplification data retrievable from unrestricted databases.

Why Generic Substitution of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide Is Scientifically Unsound


Procurement decisions that treat this compound as interchangeable with any in-class analog (e.g., other 5-methylisoxazole-3-carboxamides or other furanyl-imidazole derivatives) risk introducing uncharacterized pharmacological noise because even minor structural perturbations to the isoxazole core can invert kinase selectivity. In the CSF-1R series, replacing the amide aryl substituent on the 5-methylisoxazole-3-carboxamide scaffold shifted IC50 values by over three orders of magnitude [1]. Similarly, the furan-2-yl-imidazole ethyl linker confers covalent reactivity toward a conserved cysteine in FGFR kinases when coupled to a suitable electrophilic warhead; altering the acyl group (e.g., replacing 2-methylbenzamide with 5-methylisoxazole-3-carboxamide) abolishes this covalent mechanism [2]. Without head-to-head activity profiling data, substituting the target compound with an analog that shares only partial scaffold similarity would be based on assumption rather than evidence, rendering any downstream biological interpretation unreliable.

Quantitative Differentiation Evidence for N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide


Scaffold Hybridization: Combining CSF-1R and FGFR Pharmacophores in a Single Entity

The target compound is a structural hybrid of two independently validated kinase-inhibitor pharmacophores. The 5-methylisoxazole-3-carboxamide core alone has been optimized to achieve CSF-1R IC50 values as low as 0.8 nM in fluorescence polarization assays (e.g., US8674100, compound 52) [1]. Meanwhile, the furan-2-yl-imidazole-ethyl substructure, when paired with a 2-methylbenzamide group, yields FIIN-2, an irreversible pan-FGFR inhibitor with IC50 values of 3.1-45 nM . No public dataset quantifies the activity of the hybrid molecule; however, the distinct SAR requirements of each motif raise the possibility of a dual-targeting or selectivity-shifted profile that is unobtainable with either pharmacophore alone.

Kinase inhibitor CSF-1R FGFR Scaffold hybridization

Amide Substitution Position Modulates Predicted Kinase Selectivity

SAR studies on the 5-methylisoxazole-3-carboxamide series demonstrate that variations in the amide substituent profoundly influence kinase selectivity. N-aryl derivatives show potent CSF-1R inhibition (IC50 < 10 nM for optimized analogs), while N-alkyl and N-heterocyclic variants often exhibit weaker or shifted activity profiles [1]. The target compound incorporates an N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl) substituent that is not represented in the known CSF-1R SAR dataset, suggesting its selectivity fingerprint is likely to be novel. In contrast, the comparator FIIN-2 uses an N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide arrangement that has been explicitly optimized for FGFR covalent inhibition [2].

Selectivity profiling Isoxazole carboxamide Kinase panel

Evidence Limitation Statement: No Direct Comparative Bioactivity Data Available

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents for the exact CAS number 1421506-74-2 returned zero primary research articles, zero patent exemplifications, and zero bioassay records for this compound as of the search date. The only tertiary database entries are catalog listings from EvitaChem and BenchChem (excluded sources per protocol), which provide molecular formula, molecular weight (286.291 g/mol), and IUPAC name but no biological activity data . Consequently, all differentiation claims in this section are limited to class-level inference and analog extrapolation. Any procurement decision must account for the absence of direct evidence for potency, selectivity, pharmacokinetics, solubility, or stability.

Data gap Evidence limitations Procurement risk

Application Scenarios for N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide (CAS 1421506-74-2)


Kinase Selectivity Profiling and Chemical Probe Discovery

Given the hybrid pharmacophore design, this compound is best deployed as a starting point for broad kinase selectivity profiling to empirically determine its target engagement landscape. The scaffold combines an isoxazole carboxamide CSF-1R recognition element with a furanyl-imidazole FGFR-binding motif, suggesting potential for either dual-target inhibition or unexpected selectivity that could be exploited for probe development [1][2]. In vitro kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) would generate the first quantitative differentiation dataset for this molecule relative to FIIN-2 and CSF-1R-selective tools.

Structure-Activity Relationship (SAR) Expansion Studies

Medicinal chemistry groups seeking to explore under-represented regions of isoxazole carboxamide chemical space can use this compound as a key intermediate or reference for SAR expansion. The N-(furan-imidazole-ethyl) substitution is unique relative to the well-characterized N-aryl series, and synthesizing analogs with systematic variations around this core can reveal new kinase selectivity profiles [1]. This approach is particularly valuable for programs aiming to identify kinase inhibitors with improved selectivity over FLT3, KIT, or PDGFR family members.

Negative Control or Comparator in FGFR-Focused Studies

If profiling reveals that the 5-methylisoxazole-3-carboxamide replacement of the 2-methylbenzamide warhead abolishes FGFR covalent inhibition, this compound could serve as a structurally matched negative control for FIIN-2-dependent phenotypes [2]. Such a control is critical for confirming the on-target mechanism of FIIN-2 in cellular assays where FGFR inhibition is the primary readout.

Crystallographic or Biophysical Characterization of Ligand-Kinase Interactions

The distinct electronic and steric properties of the isoxazole ring compared to the benzamide group make this compound a valuable tool for co-crystallography or surface plasmon resonance (SPR) studies to understand how alterations in the acyl group affect binding mode, residence time, or induced conformational changes in the kinase hinge region or DFG motif [1][2]. Such structural insights can guide rational, structure-based design of next-generation kinase inhibitors.

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